1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

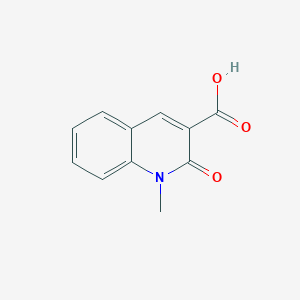

1-methyl-2-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-12-9-5-3-2-4-7(9)6-8(10(12)13)11(14)15/h2-6H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNCYDFCUVAFDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C(C1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00497219 |

Source

|

| Record name | 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67984-94-5 |

Source

|

| Record name | 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid

An In-depth Technical Guide:

Introduction

The 2-oxo-1,2-dihydroquinoline (quinolone) scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The targeted compound, 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, serves as a crucial building block for more complex molecular architectures. Its synthesis requires a strategic approach, beginning with the construction of the foundational quinolone ring system, followed by a regioselective N-alkylation. This guide provides a comprehensive overview of a reliable and well-documented pathway, elucidating the mechanistic rationale behind procedural choices and offering detailed, field-proven protocols for researchers and drug development professionals.

Section 1: Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis simplifies the synthesis into two primary stages. The target molecule is disconnected at the N1-methyl bond, identifying 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid as the key precursor. This precursor is then disassembled via a retro-condensation reaction, breaking the heterocyclic ring to reveal commercially available starting materials: 2-aminobenzaldehyde and diethyl malonate . This two-stage strategy is efficient and leverages well-established chemical transformations.

Caption: Retrosynthetic pathway for the target compound.

Section 2: Synthesis of the Precursor: 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acid

The formation of the quinolone core is achieved through a two-step process involving a piperidine-catalyzed condensation followed by hydrolysis.

Principle and Mechanistic Insight

The initial reaction is a condensation between 2-aminobenzaldehyde and diethyl malonate.[1][2] Piperidine acts as a base to deprotonate the active methylene group of diethyl malonate, generating a nucleophilic enolate. This enolate then attacks the electrophilic aldehyde carbon of 2-aminobenzaldehyde. The subsequent intramolecular cyclization, driven by the attack of the aniline nitrogen onto one of the ester carbonyls, followed by dehydration, yields the stable heterocyclic ethyl ester intermediate. The final step is the hydrolysis of this ethyl ester to the desired carboxylic acid precursor.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate [1]

-

Combine 2-aminobenzaldehyde (0.01 mol) and diethyl malonate (0.01 mol) in a suitable reaction vessel.

-

Add piperidine (2 mL) to the mixture.

-

Fuse the mixture by heating on a hot plate for 2-3 minutes.

-

Add ethanol (30 mL) to the reaction mixture and heat under reflux for 2 hours.

-

After cooling, pour the reaction mixture into water.

-

Neutralize with dilute hydrochloric acid (2%).

-

Filter the resulting solid product, wash with water, and dry.

-

Recrystallize the crude product from ethanol to yield pure, colorless crystals of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.

Step 2: Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid [1]

-

To a solution of thiourea (0.02 mol) and anhydrous potassium carbonate (0.03 mol) in 50 mL of ethanol, add the Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (0.01 mol) from the previous step.

-

Heat the reaction mixture under reflux for 4 hours.

-

Cool the mixture, pour it into water, and neutralize with a few drops of acetic acid.

-

Filter the solid formed, wash thoroughly with water, and dry.

-

Crystallize the product from dimethylformamide (DMF) to obtain pure 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid as colorless crystals.

Data Summary

| Compound | Yield | Melting Point (°C) | Appearance | Source |

| Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate | 76% | 155 | Colorless Crystals | [1] |

| 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid | 63% | 270 | Colorless Crystals | [1] |

Workflow Diagram: Precursor Synthesis

Caption: Workflow for the synthesis of the key precursor.

Section 3: N-Methylation of the Quinolone Core

The final step is the selective methylation of the nitrogen atom at the 1-position of the quinolone ring.

Principle and Mechanistic Insight

The direct methylation of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid presents a challenge of regioselectivity. The molecule possesses two potentially reactive sites for methylation: the lactam nitrogen (N-H) and the carboxylic acid oxygen (O-H). The outcome is highly dependent on the choice of base, solvent, and methylating agent. A common and effective method for N-alkylation involves using a methylating agent like methyl iodide (CH₃I) in the presence of a suitable base.[3][4] The base deprotonates the most acidic proton. While the carboxylic acid proton is more acidic, its subsequent methylation to form a methyl ester is a competing reaction. However, N-methylation of the lactam is also highly favorable. The reaction proceeds via an S_N2 mechanism where the deprotonated nitrogen acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent.

Proposed Experimental Protocol

This protocol is adapted from established methods for the N-alkylation of similar quinolone systems.[3][4]

-

Dissolve 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid (1.0 eq) in anhydrous Dimethylformamide (DMF).

-

Add a mild base, such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq), to the solution.

-

Stir the mixture at room temperature for 30 minutes to facilitate salt formation.

-

Add methyl iodide (CH₃I, 1.1-1.2 eq) dropwise to the stirred suspension.

-

Heat the reaction mixture to 50-60 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice water.

-

Acidify the aqueous solution with dilute HCl to protonate any unreacted carboxylic acid and precipitate the product.

-

Filter the resulting solid, wash with water to remove inorganic salts, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield this compound.

Causality and Optimization (E-E-A-T)

-

Choice of Solvent: DMF is a polar aprotic solvent, which is ideal for S_N2 reactions as it solvates the cation (K⁺) while leaving the nucleophilic anion (the deprotonated quinolone) relatively free to react.

-

Choice of Base: K₂CO₃ is a moderately strong base, sufficient to deprotonate the lactam nitrogen without aggressively promoting side reactions. The use of a stronger base like sodium hydride could lead to di-anion formation, potentially increasing the complexity of the product mixture.

-

Controlling Side Products: The primary potential side product is the methyl ester, formed by O-methylation of the carboxylate. By using a controlled amount of methyl iodide and maintaining moderate temperatures, the reaction can be guided towards the thermodynamically stable N-methylated product. Post-reaction workup with acidification ensures that the carboxyl group is in its acid form in the final isolated product.

Conclusion

The synthesis of this compound is reliably achieved through a robust two-stage process. The initial construction of the quinolone ring system via condensation, followed by a carefully controlled N-methylation, provides an efficient route to this valuable chemical intermediate. The protocols and insights provided herein are grounded in established literature, offering a solid foundation for researchers in their synthetic endeavors.

References

-

Al-Ostath, A., El-Hiti, G. A., & Yousif, E. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(11), 3321. [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid... [Image]. Retrieved from [Link]

-

Turov, A. V., Kulyk, M. O., Semenyuta, I. V., et al. (2022). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 27(15), 4992. [Link]

-

Singh, S., & Singh, P. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]

-

PubChem. (n.d.). Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2015). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. PubMed Central. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

Sources

- 1. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Synthesis, Properties, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, a key heterocyclic scaffold with significant potential in medicinal chemistry. This document moves beyond a simple recitation of facts to explain the causality behind synthetic choices and characterization strategies, ensuring a deeper understanding for researchers in drug discovery and development.

Introduction: The 2-Oxoquinoline Scaffold

The quinoline ring system is a foundational scaffold in medicinal chemistry, present in a wide array of natural and synthetic bioactive compounds.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1] The 2-oxo-1,2-dihydroquinoline-3-carboxylic acid core, in particular, represents a privileged structure. Strategic modifications, such as N-alkylation, can significantly modulate the molecule's physicochemical properties and biological activity, making it a versatile platform for developing novel therapeutic agents. This guide focuses specifically on the N-methylated derivative, this compound, providing a detailed examination of its synthesis and chemical character.

Synthesis Pathway: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process, beginning with the synthesis of its immediate precursor, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid. This foundational molecule is then N-methylated to yield the final product.

Figure 1: Overall synthetic workflow from starting materials to the target compound.

Step 1: Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid

The synthesis of the precursor is a well-established procedure involving two key reactions: a condensation to form the quinoline ring system, followed by hydrolysis of the resulting ester.

2.1.1. Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

The initial step involves the condensation of 2-aminobenzaldehyde with diethyl malonate. The use of a basic catalyst like piperidine facilitates the Knoevenagel condensation, followed by an intramolecular cyclization to form the ethyl ester of the quinoline carboxylic acid.[1]

-

Experimental Protocol:

-

A mixture of 2-aminobenzaldehyde (0.01 mol) and diethyl malonate (0.01 mol) is fused in the presence of piperidine (2 mL) on a hot plate for 2-3 minutes.

-

Ethanol (30 mL) is added to the reaction mixture, which is then heated under reflux for 2 hours.

-

After cooling, the mixture is poured into water and neutralized with dilute hydrochloric acid (2%).

-

The resulting solid product is filtered, washed with water, dried, and recrystallized from ethanol.[1]

-

2.1.2. Hydrolysis to 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid

The ethyl ester is then hydrolyzed to the corresponding carboxylic acid. While standard base-catalyzed hydrolysis (e.g., with NaOH) is an option, an effective method reported in the literature utilizes a mixture of potassium carbonate and thiourea in ethanol.[1]

-

Experimental Protocol:

-

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (0.01 mol) is added to a solution of thiourea (0.02 mol) and anhydrous potassium carbonate (0.03 mol) in 50 mL of ethanol.

-

The reaction mixture is heated under reflux for 4 hours.

-

Upon cooling, the mixture is poured into water and neutralized with a few drops of acetic acid.

-

The solid that forms is collected by filtration, washed with water, dried, and can be recrystallized from dimethylformamide (DMF) to yield colorless crystals.[1]

-

Step 2: N-Methylation to Yield this compound

The final step is the selective methylation of the nitrogen atom at the 1-position. This is a standard N-alkylation reaction. The choice of base is critical to deprotonate the amide nitrogen, making it nucleophilic enough to attack the methylating agent, typically methyl iodide. A moderately strong base like potassium carbonate or a stronger base like sodium hydride in an aprotic polar solvent such as DMF is suitable for this transformation.

-

Proposed Experimental Protocol:

-

To a stirred solution of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes to facilitate the formation of the carboxylate and amide anions.

-

Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous solution with dilute HCl to a pH of 3-4 to precipitate the product.

-

Filter the solid, wash with water to remove inorganic salts, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Physicochemical and Spectroscopic Properties

3.1. Properties of the Precursor: 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid

The properties of the unmethylated precursor are well-documented and serve as a crucial baseline for confirming the success of the subsequent methylation step.

| Property | Value | Source |

| Appearance | Colorless crystals | [1] |

| Melting Point | 270 °C | [1] |

| Molecular Formula | C₁₀H₇NO₃ | [1] |

| Molecular Weight | 189.17 g/mol | [1] |

Spectroscopic Data of the Precursor:

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹): The IR spectrum shows characteristic peaks for the N-H group (3368 cm⁻¹), a broad O-H stretch from the carboxylic acid (3481–3175 cm⁻¹), and two distinct carbonyl stretches corresponding to the carboxylic acid and the amide (1716 and 1685 cm⁻¹). Aromatic C=C stretching vibrations are also observed (1605, 1563 cm⁻¹).[1]

-

¹H NMR Spectroscopy (DMSO-d₆, δ in ppm): The spectrum displays a multiplet for the aromatic protons and the NH proton between 7.42-7.98 ppm. A broad singlet for the carboxylic acid OH appears at 8.09 ppm, and a characteristic singlet for the proton at the 4-position of the quinoline ring is observed downfield at 8.87 ppm.[1]

-

¹³C NMR Spectroscopy (DMSO-d₆, δ in ppm): The spectrum shows two carbonyl carbons at 163.00 and 160.80 ppm. The carbons of the quinoline ring appear in the aromatic region (116.60-154.51 ppm).[1]

3.2. Predicted Properties of this compound

| Property | Predicted Value | Rationale |

| Appearance | White to off-white solid | Similar to the precursor. |

| Melting Point | Expected to be lower than the precursor (e.g., 240-260 °C) | N-methylation disrupts the intermolecular hydrogen bonding present in the precursor, which typically lowers the melting point. |

| Molecular Formula | C₁₁H₉NO₃ | Addition of a CH₂ group. |

| Molecular Weight | 203.19 g/mol | Addition of 14.02 g/mol . |

| Solubility | Slightly soluble in polar protic solvents, more soluble in polar aprotic solvents like DMSO and DMF. | Similar to the precursor, but potentially with slightly increased solubility in less polar organic solvents. |

Predicted Spectroscopic Changes:

-

Infrared (IR) Spectroscopy: The most significant change will be the disappearance of the N-H stretching band around 3368 cm⁻¹. The broad O-H band of the carboxylic acid and the two C=O stretches will remain, although their positions might shift slightly.

-

¹H NMR Spectroscopy:

-

The multiplet in the 7.42-7.98 ppm region will simplify due to the disappearance of the N-H signal .

-

A new singlet corresponding to the N-CH₃ protons is expected to appear, likely in the range of 3.5-4.0 ppm .

-

The downfield singlet for the H-4 proton (around 8.9 ppm) and the aromatic protons will remain, with slight shifts possible due to the electronic effect of the N-methyl group. The carboxylic acid proton will still be present as a broad singlet at a very downfield shift.

-

-

¹³C NMR Spectroscopy:

-

A new peak for the N-CH₃ carbon will appear in the upfield region, likely between 30-40 ppm .

-

The chemical shifts of the other carbons, particularly those close to the nitrogen atom (C2 and C8a), are expected to shift slightly.

-

Reactivity and Potential Applications

The this compound scaffold is a versatile platform for further chemical modification. The carboxylic acid group can be readily converted into esters, amides, or other derivatives, allowing for the exploration of structure-activity relationships.

Derivatives of the broader 2-oxoquinoline class have shown promise in several therapeutic areas:

-

Anticancer Activity: Various substituted 1-aryl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives have been synthesized and evaluated for their anticancer properties, with some compounds showing significant anti-proliferative activity against cell lines like MCF-7.[1]

-

Antibacterial Agents: The related 4-hydroxyquinoline-3-carboxylic acid scaffold is the basis for quinolone antibiotics, which act by inhibiting DNA gyrase.[2] While the 2-oxo scaffold has a different substitution pattern, its structural similarity suggests potential for antibacterial drug discovery.

The N-methylation of the scaffold can be a key strategy to fine-tune properties such as cell permeability, metabolic stability, and target binding affinity, making it a valuable modification for drug development professionals.

Figure 2: Key reactivity of the carboxylic acid moiety for derivative synthesis.

Conclusion

This compound is an important heterocyclic compound with significant potential for further development in medicinal chemistry. Its synthesis is straightforward, building upon the well-established preparation of its N-unsubstituted precursor. This guide provides both the verified experimental procedures for the precursor and a scientifically reasoned, actionable protocol for the final N-methylation step, along with predicted characterization data to aid researchers in their synthetic efforts. The insights into the reactivity and potential applications of this scaffold underscore its value as a building block for the discovery of new therapeutic agents.

References

-

Al-Ostath, A., El-Sayed, N. N. E., & El-Ashry, E. S. H. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(15), 4933. [Link]

-

Maliyana, A., Perts, Y. M., Vasylyeva, V. A., Borysko, P. O., Chernyshenko, S. V., & Shishkina, S. V. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(19), 4429. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical properties of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of data points to offer a deeper understanding of the causality behind the experimental methodologies used to determine these properties. While direct experimental data for the N-methylated target compound is not extensively available in peer-reviewed literature, this guide establishes a robust foundation by detailing the synthesis and characterized properties of its immediate precursor, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid. Subsequently, a scientifically grounded, step-by-step protocol for the N-methylation of this precursor is presented, followed by an expert analysis and prediction of the physical properties of the title compound. This includes anticipated changes in melting point, solubility, and spectral characteristics, providing researchers with a valuable and predictive tool for their work with this compound.

Introduction: The Quinolinone Core and the Significance of N-Methylation

The quinolinone scaffold is a privileged structure in drug discovery, forming the core of numerous antibacterial, anticancer, and antiviral agents. The physical properties of these molecules, such as solubility and lipophilicity, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. N-alkylation, and specifically N-methylation, of the quinolinone ring is a common strategy to modulate these properties. The introduction of a methyl group at the N-1 position can significantly impact the molecule's crystallinity, melting point, and solubility by disrupting intermolecular hydrogen bonding present in the parent compound. This guide focuses on this compound, providing a detailed examination of its physical characteristics, beginning with its synthesis.

Synthesis and Characterization of the Precursor: 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid

A thorough understanding of the physical properties of the target compound begins with its synthesis, which logically starts from its immediate precursor. The synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid is well-documented and provides a baseline for its properties.

Synthesis Protocol

The synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid is typically achieved through the hydrolysis of its corresponding ethyl ester. The ester, in turn, can be synthesized from 2-aminobenzaldehyde and diethyl malonate. A reliable method has been reported and is detailed below[1].

Step 1: Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

A mixture of 2-aminobenzaldehyde (0.01 mol) and diethyl malonate (0.01 mol) in the presence of piperidine (2 mL) is fused on a hot plate for 2-3 minutes. Ethanol (30 mL) is then added, and the mixture is refluxed for 2 hours. After cooling, the reaction mixture is poured into water and neutralized with dilute hydrochloric acid (2%). The resulting solid is filtered, washed with water, dried, and recrystallized from ethanol.

Step 2: Hydrolysis to 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (0.01 mol) is added to a solution of thiourea (0.02 mol) and anhydrous potassium carbonate (0.03 mol) in 50 mL of ethanol. The mixture is heated under reflux for 4 hours. After cooling, it is poured into water and neutralized with a few drops of acetic acid. The precipitated solid is filtered, washed with water, dried, and recrystallized from dimethylformamide (DMF) to yield colorless crystals of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid[1].

Diagram of the Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid

Sources

biological activity of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

An In-Depth Technical Guide to the Biological Activity of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Executive Summary

The quinolone scaffold is a cornerstone in medicinal chemistry, renowned for yielding compounds with a vast spectrum of biological activities, most notably as antibacterial and anticancer agents. Within this class, the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid core represents a versatile template for developing novel therapeutics. This guide focuses on the N-methylated derivative, this compound, a compound whose specific biological profile is best understood through the lens of its closely related analogs. By synthesizing data from studies on its parent structure and other derivatives, we can project its potential as a potent biological agent. This document will elucidate the synthetic pathways to this core moiety, explore the significant anticancer and antibacterial activities demonstrated by its chemical relatives, detail the experimental protocols for evaluating these activities, and discuss the critical structure-activity relationships that guide future drug discovery efforts. The evidence strongly suggests that this scaffold holds considerable promise, particularly in targeting DNA gyrase for antibacterial applications and in inducing cytotoxicity in cancer cell lines.

Introduction to the 2-Oxo-1,2-Dihydroquinoline Scaffold

The quinoline ring system is a heterocyclic aromatic compound that serves as a foundational structure for a multitude of pharmacologically active molecules.[1] The 2-oxo-1,2-dihydroquinoline variant, also known as a carbostyril, is characterized by a ketone group at the C-2 position. This feature, combined with a carboxylic acid at the C-3 position, creates a molecule with specific electronic and steric properties conducive to interacting with biological targets. The nitrogen atom at position 1 is a key site for substitution, and methylation to form this compound can significantly alter the compound's polarity, solubility, and binding interactions, thereby modulating its biological effects.

The broader quinolone family is famous for its antibacterial agents, which function by inhibiting bacterial DNA replication.[2] However, the versatility of the quinolone scaffold has allowed for its development in numerous other therapeutic areas, including as anticancer, anti-inflammatory, and neuroprotective agents.[3][4][5] Derivatives of quinolin-2(1H)-one, in particular, have been identified as inhibitors of various proteins and enzymes crucial to cancer cell proliferation, such as protein kinases and topoisomerases.[6][7]

Synthesis of the Core Moiety

The logical synthesis of this compound begins with the preparation of its parent, unmethylated scaffold, followed by a targeted N-methylation step. This two-stage approach ensures a high yield and purity of the final compound.

Synthesis Workflow

The synthetic pathway is initiated by the reaction of 2-aminobenzaldehyde with diethyl malonate to form the ethyl ester of the quinolone core, which is then hydrolyzed to yield the carboxylic acid. The final step involves the methylation of the nitrogen atom.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

This protocol is a composite method based on established procedures for the synthesis of the parent compound and standard N-methylation techniques.[1][8]

Part A: Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid

-

Step 1: Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.

-

Fuse a mixture of 2-aminobenzaldehyde (0.01 mol) and diethyl malonate (0.01 mol) in the presence of piperidine (2 mL) on a hot plate for 2-3 minutes. The piperidine acts as a basic catalyst for the Knoevenagel condensation, followed by an intramolecular cyclization.

-

Add ethanol (30 mL) to the reaction mixture and heat under reflux for 2 hours to ensure complete reaction.

-

Cool the reaction mixture, pour it into water, and neutralize with dilute hydrochloric acid (2%). This precipitates the product.

-

Filter the resulting solid, wash with water, dry, and recrystallize from ethanol to yield the pure ester.[1]

-

-

Step 2: Hydrolysis to 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid.

-

Add the synthesized ester (0.01 mol) to a solution of thiourea (0.02 mol) and anhydrous potassium carbonate (0.03 mol) in 50 mL of ethanol. The basic conditions facilitate the saponification of the ester to the carboxylic acid.

-

Heat the mixture under reflux for 4 hours.

-

After cooling, pour the mixture into water and neutralize with a few drops of acetic acid to precipitate the carboxylic acid product.

-

Filter the solid, wash with water, dry, and recrystallize from dimethylformamide to obtain pure 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.[1]

-

Part B: N-Methylation

-

Step 3: Synthesis of this compound.

-

Dissolve 2-oxo-1,2-dihydroquinoline-3-carboxylic acid (0.01 mol) in a suitable polar aprotic solvent like DMF.

-

Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 equiv.), to deprotonate the nitrogen atom, making it nucleophilic.

-

Add methyl iodide (CH₃I, 1.2 equiv.) dropwise to the solution.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Work up the reaction by pouring it into water and acidifying to precipitate the N-methylated product, which can then be purified by recrystallization.

-

Survey of Biological Activities

Direct experimental data on this compound is scarce in publicly available literature. However, extensive research on its close derivatives provides a strong foundation for predicting its biological activities.

Anticancer Activity

Derivatives of the 2-oxo-quinoline scaffold are promising as anticancer agents, with mechanisms often involving the disruption of cellular replication and signaling.[6][9]

Mechanism of Action: Studies on various quinolone derivatives suggest multiple anticancer mechanisms. These include the inhibition of tubulin polymerization, which leads to cell cycle arrest in the G2/M phase, and the inhibition of key signaling proteins like Protein Kinase B (Akt) and IκB kinase, which are critical for cell survival and proliferation.[9][10] The resulting disruption of these pathways can trigger apoptosis (programmed cell death).

Key Studies on Derivatives: A study focused on derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid revealed significant anticancer activity against the MCF-7 human breast cancer cell line.[1] In this work, the core scaffold was modified at the N-1 position with larger substituents. The results demonstrate that the core structure is a viable starting point for potent anticancer compounds.

Data Presentation: The following table summarizes the in vitro anticancer activity of key derivatives from the aforementioned study against the MCF-7 cell line, with Doxorubicin (Dox) as the reference compound.[1]

| Compound Reference | Structure (Modification at N-1) | IC₅₀ (μg/mL) vs. MCF-7 |

| 7b | -[C(C₆H₄-p-OCH₃)=C(CN)COOEt] | 2.15 ± 0.31 |

| 7c | -[C(C₆H₃-p-OH-m-OCH₃)=C(CN)COOEt] | 1.73 ± 0.27 |

| 8a | -[CH(C₆H₅)-c(C=O)NHN=C(NH₂)] | 3.11 ± 0.18 |

| 8b | -[CH(C₆H₄-p-OCH₃)-c(C=O)NHN=C(NH₂)] | 2.87 ± 0.25 |

| 8c | -[CH(C₆H₃-p-OH-m-OCH₃)-c(C=O)NHN=C(NH₂)] | 2.43 ± 0.33 |

| Doxorubicin | Reference Drug | 2.00 ± 0.19 |

Data extracted from Al-Tel, T. H., et al. (2022).[1]

Experimental Protocol: MTT Assay for Cytotoxicity The causality behind this choice of assay is its reliability and high throughput for assessing cell viability. It measures the metabolic activity of cells, which correlates with the number of viable cells.

-

Cell Culture: Plate MCF-7 cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µg/mL) and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[1]

Antibacterial Activity

The quinolone class is most famous for its antibacterial properties, and the 2-oxo-quinoline core is a key feature in compounds designed to target bacterial enzymes.

Mechanism of Action: Quinolone antibiotics primarily exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][11] DNA gyrase is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. Topoisomerase IV is responsible for decatenating (separating) newly replicated circular chromosomes. Inhibition of these enzymes leads to a rapid halt in DNA synthesis and repair, ultimately causing bacterial cell death.[2][3][12]

Caption: Mechanism of antibacterial action via DNA gyrase inhibition.

Key Studies on Derivatives: Research into 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives has identified potent inhibitors of E. coli DNA gyrase.[12] One derivative, compound 13e from the study, demonstrated an IC₅₀ value of 0.0017 μM, which is more than tenfold stronger than the reference antibiotic novobiocin.[12] This highlights the exceptional potential of the 2-oxo-1,2-dihydroquinoline scaffold as a platform for novel antibacterial agents that target DNA gyrase.

Data Presentation: The table below shows the inhibitory activity of a key derivative against E. coli DNA gyrase.

| Compound Reference | Structure | IC₅₀ (μM) vs. E. coli DNA Gyrase |

| 13e | 8-(methylamino)-N-(4-fluorobenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide | 0.0017 |

| Novobiocin | Reference Antibiotic | >0.02 |

Data extracted from Onodera, Y., et al. (2020).[12]

Experimental Protocol: DNA Gyrase Inhibition Assay (Supercoiling Assay) This biochemical assay directly measures the enzymatic activity of DNA gyrase, providing a clear and quantitative assessment of inhibition.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, KCl, MgCl₂, DTT, and ATP.

-

Enzyme and Substrate: In a microcentrifuge tube, combine the reaction buffer, a defined amount of purified E. coli DNA gyrase, and relaxed circular plasmid DNA (the substrate).

-

Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations. Include a positive control (e.g., ciprofloxacin) and a negative control (DMSO vehicle).

-

Incubation: Incubate the reaction mixtures at 37°C for 1 hour to allow the supercoiling reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA and a loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA.

-

Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Green) and visualize under UV light. Quantify the amount of supercoiled DNA in each lane relative to the controls to determine the IC₅₀ of the test compound.

Structure-Activity Relationship (SAR) Insights

-

Anticancer Activity: For the N-1 substituted derivatives tested against MCF-7 cells, the presence of a vinyl group with electron-withdrawing (cyano) and electron-donating (hydroxyl, methoxy) groups on the phenyl ring appears beneficial. Specifically, compound 7c , with a 4-hydroxy-3-methoxyphenyl group, showed the highest potency, suggesting that hydrogen bond donating and accepting capabilities on the N-1 substituent are important for activity.[1]

-

Antibacterial Activity: The potent DNA gyrase inhibition observed with 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives indicates that substitutions on the benzo part of the quinoline ring are well-tolerated and can enhance activity.[12] The carboxamide at the C-3 position is a common feature in many potent gyrase inhibitors.

-

N-1 Methylation: The effect of N-1 methylation can be target-dependent. While it can improve pharmacokinetic properties, some studies on quinolone-benzimidazole hybrids have noted that N-methylation can be detrimental to activity against certain protein kinases.[10] Therefore, empirical testing of this compound is necessary to determine its specific activity profile.

Future Directions and Therapeutic Potential

The collective evidence strongly supports the this compound scaffold as a highly promising starting point for drug discovery.

-

Therapeutic Potential: The most immediate potential lies in developing novel antibacterial agents targeting DNA gyrase, an area where new scaffolds are desperately needed to combat rising antibiotic resistance. The anticancer potential is also significant, meriting further exploration of its mechanism of action.

-

Future Experiments:

-

Synthesis and Profiling: The primary next step is the synthesis and purification of this compound and its simple amides to establish a baseline biological activity profile.

-

Broad-Spectrum Screening: The compound should be screened against a panel of bacterial strains (both Gram-positive and Gram-negative) and a diverse panel of cancer cell lines (e.g., NCI-60).

-

Mechanism of Action Studies: If activity is confirmed, detailed mechanistic studies should be undertaken, including specific enzyme inhibition assays (DNA gyrase, topoisomerases, kinases) and cell-based assays (cell cycle analysis, apoptosis assays).

-

Library Synthesis: A focused library of derivatives should be synthesized by modifying the C-3 carboxylic acid (e.g., forming various amides and esters) and by substituting the benzo ring at positions 5, 6, 7, and 8 to fully explore the SAR.

-

Conclusion

While direct biological data for this compound remains to be published, a comprehensive analysis of its close chemical relatives provides a compelling case for its potential as a biologically active agent. The 2-oxo-1,2-dihydroquinoline-3-carboxylic acid core is a validated pharmacophore for potent anticancer and antibacterial activity. Derivatives have demonstrated nanomolar inhibition of bacterial DNA gyrase and potent cytotoxicity against human cancer cell lines. The strategic addition of a methyl group at the N-1 position is a classic medicinal chemistry modification that can enhance metabolic stability and cell permeability. The logical next step is the empirical investigation of this specific compound, which stands as a promising candidate for development into a next-generation therapeutic.

References

-

Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6618. [Link]

-

Ukrainets, I. V., Mospanova, E. V., Davidenko, A. A., & Turov, A. V. (2018). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 23(11), 2772. [Link]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2022). Scheme 1. Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid... ResearchGate. [Link]

-

Onodera, Y., et al. (2020). Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. ACS Omega, 5(4), 1875–1889. [Link]

-

Abunada, N. M., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(11), 3341. [Link]

-

Al-Hourani, B. J., et al. (2022). Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme. Monatshefte für Chemie - Chemical Monthly, 153, 799–808. [Link]

-

Wang, Y., et al. (2018). Synthesis and anticancer activity of novel 2-quinolone derivatives. ResearchGate. [Link]

-

Wikipedia contributors. (2023). Quinolone antibiotic. Wikipedia. [Link]

-

Al-Otaibi, F. C., & El-Sayed, M. A. A. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Molecules, 29(9), 2110. [Link]

-

Al-Otaibi, F. C., & El-Sayed, M. A. A. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. PubMed. [Link]

-

Al-Warhi, T., et al. (2021). Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. International Journal of Advanced Biological and Biomedical Research. [Link]

-

George, R. F., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(50), 29845-29871. [Link]

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

-

Gooter, G. S., & Gootz, T. D. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 26(16), 4998. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives: A Technical Guide

This guide provides an in-depth exploration of 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, a class of compounds demonstrating significant promise across various therapeutic areas. We will delve into their synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking a comprehensive understanding of this important chemical scaffold.

Introduction: The Quinoline Core in Drug Discovery

The quinoline scaffold is a recurring motif in a multitude of natural and synthetic bioactive compounds.[1] Its derivatives have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The this compound core, in particular, serves as a privileged structure for the design of novel therapeutic agents. The strategic placement of a carboxylic acid at the 3-position and a methyl group at the 1-position provides a foundational framework for further molecular exploration and optimization of biological activity.

Synthetic Pathways to this compound Derivatives

The synthesis of the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid core is a critical first step in the development of its derivatives. A common and efficient method involves the condensation of an appropriate 2-aminobenzaldehyde with diethyl malonate.[1] Subsequent hydrolysis of the resulting ethyl ester yields the desired carboxylic acid. The N-methylation to introduce the 1-methyl group can be achieved through alkylation reactions.[3]

A generalized synthetic workflow is outlined below:

Caption: Inhibition of the RAF/MEK/ERK signaling pathway by certain quinolone derivatives.

Antibacterial Activity

Quinolones are a well-established class of broad-spectrum antibacterial agents. [4][5]Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. [4][6][7]This leads to breaks in the bacterial DNA and ultimately cell death. [4] Derivatives of 8-(methylamino)-2-oxo-1,2-dihydroquinoline have been identified as potent inhibitors of E. coli DNA gyrase. [8]One such derivative exhibited an IC₅₀ value of 0.0017 µM, demonstrating its potential as a lead compound for the development of new antibacterial agents. [8]The antibacterial spectrum of quinolones can be modulated by substitutions on the core structure, with different generations of quinolones showing varying activity against Gram-positive and Gram-negative bacteria. [4]

Antiviral Activity

The antiviral potential of quinoline derivatives is an emerging area of research. [9][10]Studies have shown that certain derivatives of 2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid, a related scaffold, act as inhibitors of the hepatitis C virus (HCV) NS5B polymerase. [11]One compound demonstrated an IC₅₀ of 5.9 µM based on NTP incorporation by the enzyme and an EC₅₀ of 15.7 µM in a cell-based replicon assay. [11]Molecular docking studies suggest that these compounds may act as pyrophosphate mimics, binding to the active site of the viral polymerase. [11] Other research has identified quinoline derivatives with activity against influenza viruses and SARS-CoV-2. [9][12]The antiviral activity is often dependent on the nature and position of substituents on the quinoline ring. [9]

Antifungal and Other Activities

In addition to the activities mentioned above, quinoline derivatives have also shown promise as antifungal and anthelmintic agents. [1][13]For instance, certain quinoxalopeptide derivatives have exhibited potent bioactivity against fungal strains such as Candida albicans and Aspergillus niger. [13]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Key SAR insights include:

-

Position C2: Bulky, hydrophobic substituents at the C2 position are often necessary for potent activity, as seen in inhibitors of dihydroorotate dehydrogenase. [14]* Position C4: A carboxylic acid group at the C4 position is a strict requirement for the activity of certain quinoline-based enzyme inhibitors. [14]* Benzo Portion of the Quinoline Ring: Substitutions on the benzo ring can significantly modulate the biological activity. For example, fluorine substitution is a common feature in many potent fluoroquinolone antibiotics. [4]* Substituents on Attached Moieties: For derivatives with complex side chains, the nature of the substituents on these moieties plays a crucial role. In a series of anticancer quinoline-pyrazole hybrids, the specific substitutions on the aryl and pyrazolinone rings were critical for their antiproliferative effects. [1]

Experimental Protocols: A Practical Approach

General Procedure for Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives

This protocol is a representative example of how the core structure can be further elaborated to generate diverse derivatives. [1]

-

A mixture of the appropriate starting materials is refluxed in a suitable solvent, such as ethanol.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed, and dried.

-

The final product can be recrystallized from an appropriate solvent to obtain the pure compound.

-

The structure of the synthesized compound is confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as elemental analysis. [1]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs. [1]

-

Cancer cells (e.g., MCF-7) are seeded in 96-well plates and incubated to allow for cell attachment.

-

The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) for a specified period (e.g., 48 hours).

-

After the incubation period, the medium is removed, and MTT solution is added to each well.

-

The plate is incubated to allow the MTT to be metabolized by viable cells into a purple formazan product.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of each well is measured using a microplate reader at a specific wavelength.

-

The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined. [1]

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a versatile and promising class of compounds with a broad range of biological activities. Their demonstrated efficacy as anticancer, antibacterial, and antiviral agents highlights their potential for the development of new therapeutics. Future research in this area should focus on:

-

Lead Optimization: Further structural modifications to enhance potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying the observed biological activities.

-

In Vivo Studies: Evaluation of the most promising derivatives in animal models to assess their pharmacokinetic properties, efficacy, and safety.

-

Combating Drug Resistance: Design and synthesis of novel derivatives that can overcome existing drug resistance mechanisms, particularly in the context of infectious diseases and cancer. [15] The continued exploration of this chemical space holds great promise for the discovery of next-generation drugs to address unmet medical needs.

References

-

Al-Suwaidan, I. A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6527. [Link]

-

Antonov, D. A., et al. (2022). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 27(15), 4992. [Link]

-

Chen, Y. H., et al. (2015). 2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid with inbuilt β-N-hydroxy-γ-keto-acid pharmacophore as HCV NS5B polymerase inhibitors. Bioorganic & Medicinal Chemistry, 23(17), 5483-5492. [Link]

-

Chin, N. X., et al. (1985). Antibacterial activity of ofloxacin and other 4-quinolone derivatives: in-vitro and in-vivo comparison. Journal of Antimicrobial Chemotherapy, 16(5), 619-628. [Link]

-

Ito, H., et al. (2018). Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. ACS Omega, 3(11), 15638-15646. [Link]

-

Koval, O. V., et al. (2024). Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. Molecules, 29(1), 123. [Link]

-

Wikipedia contributors. (2024). Quinolone antibiotic. Wikipedia, The Free Encyclopedia. [Link]

-

Lahyaoui, M., et al. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Heliyon, 9(1), e13020. [Link]

-

Lahyaoui, M., et al. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Semantic Scholar. [Link]

-

Foroumadi, A., et al. (2012). Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. International Journal of Drug Delivery, 4(4). [Link]

-

Chen, S. F., et al. (1992). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 44(5), 929-936. [Link]

- Tsyshkova, E. N., et al. (2022). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 16(3), 282-289.

-

Antonov, D. A., et al. (2022). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. National Institutes of Health. [Link]

-

Ukrayinets’, I. V., et al. (2007). 4-Hydroxy-2-quinolones 138. Synthesis and study of structure-biological activity relationships in a series of 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid anilides. ResearchGate. [Link]

-

Bisacchi, G. S., & O'Brien, P. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(12), 4935-4942. [Link]

-

Katagiri, N., et al. (1999). Convenient synthesis of 1,2-dihydroquinoline-3-carboxylic acid and 2H-1-benzothiopyran-3-carboxylic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, (21), 3123-3128. [Link]

-

Kammasud, N., et al. (2016). Synthesis, anti-lung cancer activity and molecular docking study of 3-methylene-2-oxoindoline-5-carboxamide derivatives. ResearchGate. [Link]

- Shalmali, et al. (2014). Synthesis and biological activity of peptide derivatives of 1,2-dihydro-3- methyl-2-oxoquinoxaline-6-carboxylic acid. Der Pharma Chemica, 6(5), 349-356.

-

Zemtsova, M. N., et al. (2011). Synthesis and antiviral activity of several quinoline derivatives. ResearchGate. [Link]

-

Aldred, K. J., et al. (2014). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Molecules, 19(7), 10155-10197. [Link]

-

Perillo, I. A., et al. (2006). A Convenient Method for the Preparation of 4-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic Acid Derivatives. Sci-Hub. [Link]

-

Angapelly, S., et al. (2023). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197669. [Link]

-

Ukrainets, I. V., et al. (2011). (RS)-2-Oxo-4-(1-phenylethylamino)-1,2-dihydroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o663. [Link]

-

Ukrainets, I. V., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. Molecules, 24(10), 1918. [Link]

-

Antonov, D. O., et al. (2017). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Molecules, 22(12), 2085. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. brieflands.com [brieflands.com]

- 3. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid with inbuilt β-N-hydroxy-γ-keto-acid pharmacophore as HCV NS5B polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid literature review

An In-depth Technical Guide to 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Its versatile structure has been extensively explored, leading to the development of drugs with a wide array of therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antimalarial properties.[1] Within this broad class, the 2-oxo-1,2-dihydroquinoline (or quinolinone) core is of particular interest. The presence of a carboxylic acid at the 3-position and methylation at the N-1 position creates the specific compound, this compound, a molecule that serves as a crucial building block for developing novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, chemical properties, and the burgeoning research into the biological activities of its derivatives, offering insights for researchers and professionals in drug development.

Synthesis of the Core Scaffold

The synthesis of this compound is a multi-step process that begins with the construction of the foundational quinolinone ring. The subsequent N-methylation presents a key modification for tuning the molecule's properties.

Part 1: Synthesis of the Precursor, 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid

The common and efficient route to the quinolinone carboxylic acid precursor involves the cyclization of an aniline derivative with a malonate, followed by hydrolysis. A well-documented method starts from 2-aminobenzaldehyde.[1]

Experimental Protocol: Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid (4)

This protocol is adapted from the method described by Al-Abdullah et al.[1]

-

Step 1: Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (2)

-

Rationale: This step constructs the quinolinone ring via a Knoevenagel condensation followed by an intramolecular cyclization. Piperidine acts as a basic catalyst.

-

Procedure: A mixture of 2-aminobenzaldehyde (1) (0.01 mol) and diethyl malonate (0.01 mol) is fused in the presence of piperidine (2 mL) on a hot plate for 2–3 minutes.

-

Ethanol (30 mL) is added, and the mixture is heated under reflux for 2 hours.

-

The reaction mixture is cooled, poured into water, and neutralized with dilute hydrochloric acid (2%).

-

The resulting solid is filtered, washed with water, dried, and crystallized from ethanol to yield ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (2).[1]

-

-

Step 2: Hydrolysis to 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid (4)

-

Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions. Thiourea and potassium carbonate in ethanol provide the necessary environment for this transformation.

-

Procedure: The ester (2) (0.01 mol) is added to a solution of thiourea (0.02 mol) and anhydrous potassium carbonate (0.03 mol) in 50 mL of ethanol.

-

The mixture is heated under reflux for 4 hours.

-

After cooling, the mixture is poured into water and neutralized with a few drops of acetic acid.

-

The solid formed is filtered, washed with water, dried, and crystallized from dimethylformamide to yield 2-oxo-1,2-dihydroquinoline-3-carboxylic acid (4).[1]

-

Part 2: N-Methylation to Yield this compound

With the precursor in hand, the final step is the selective methylation of the nitrogen at the 1-position. This is a standard alkylation reaction. While the direct synthesis of the title compound is not detailed in the provided literature, the methylation of a similar quinoline core has been described and serves as a reliable procedural basis.[2]

Proposed Experimental Protocol: N-Methylation

-

Rationale: The acidic N-H proton of the quinolinone ring can be deprotonated by a suitable base, creating a nucleophilic anion that readily reacts with an electrophilic methylating agent like methyl iodide.

-

Procedure:

-

To a solution of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid (4) (0.01 mol) in a polar aprotic solvent such as DMF, add a base like potassium carbonate (K₂CO₃) (0.015 mol).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the anion.

-

Add methyl iodide (CH₃I) (0.012 mol) dropwise to the suspension.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain this compound.

-

Synthetic Workflow Diagram

Caption: Synthetic route to this compound.

Biological Activity and Therapeutic Applications

The true value of the this compound scaffold lies in its potential as a core for developing potent therapeutic agents. Research has primarily focused on derivatives, revealing significant activity in several key areas.

Anticancer Activity

Derivatives of the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid core have demonstrated notable anticancer properties. A key strategy involves attaching other bioactive pharmacophores to the quinolinone nitrogen.[1]

One study explored the synthesis of hybrids combining the quinolinone core with a pyrazolinone moiety.[1] These compounds were tested for their anticancer effects against the MCF-7 human breast cancer cell line. The results showed that several derivatives exhibited potent anti-proliferative activity, with some compounds being more effective than the reference drug Doxorubicin.[1]

| Compound Reference | Structure (Modification at N-1 of Quinolinone) | IC₅₀ (µg/mL) vs. MCF-7 Cells[1] |

| 7b | -[C(4-methoxyphenyl)=C(CN)COOEt] | 2.15 ± 0.31 |

| 7c | -[C(4-hydroxy-3-methoxyphenyl)=C(CN)COOEt] | 1.73 ± 0.27 |

| 8a | -[CH(phenyl)(3-amino-5-oxopyrazolidin-4-ylidene)] | 2.51 ± 0.45 |

| 8b | -[CH(4-methoxyphenyl)(3-amino-5-oxopyrazolidin-4-ylidene)] | 2.07 ± 0.16 |

| 8c | -[CH(4-hydroxy-3-methoxyphenyl)(3-amino-5-oxopyrazolidin-4-ylidene)] | 2.11 ± 0.24 |

| Doxorubicin (Ref.) | - | 2.86 ± 0.21 |

Data summarized from Al-Abdullah et al., 2022.[1]

The data clearly indicates that derivatization of the core scaffold leads to potent anticancer agents. Compound 7c , with a vanillin-derived substituent, showed the highest activity, suggesting that the electronic and steric properties of the N-1 substituent are crucial for cytotoxicity.[1]

More recent studies have identified quinolone derivatives as Small Molecule Enhancers of RNAi (SMER) that act by binding to the TAR RNA-binding protein (TRBP), thereby modulating miRNA maturation and exhibiting anticancer activity against ovarian cancer cells.[3] This highlights a novel mechanism of action for this class of compounds.

Antibacterial Activity: DNA Gyrase Inhibition

The quinolone scaffold is famous for its antibacterial properties, primarily through the inhibition of DNA gyrase (GyrB) and topoisomerase IV (ParE), essential enzymes for bacterial DNA replication.[2][4] While the classic fluoroquinolones are N-alkylated at the 1-position, research on 2-oxo-1,2-dihydroquinoline derivatives has also shown promise.

A study focused on 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives identified compounds with potent inhibitory activity against E. coli DNA gyrase.[4] For example, compound 13e from this study showed an IC₅₀ value of 0.0017 µM, which was more than 10-fold stronger than the reference compound novobiocin.[4] This demonstrates that the 2-oxo-quinoline-3-carboxamide core is a viable starting point for developing new classes of DNA gyrase inhibitors.

Sources

The Genesis of a Scaffold: Unraveling the History and Synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably the highly successful class of quinolone antibiotics. Within this broad family, 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid represents a fundamental N-alkylated derivative. Its deceptively simple structure belies a rich history intertwined with the dawn of synthetic antibacterial agents and continues to be a valuable building block in the development of novel therapeutics. This technical guide provides a comprehensive exploration of the discovery, historical context, and synthetic evolution of this pivotal molecule, offering field-proven insights and detailed experimental protocols for the modern researcher.

The Historical Context: A Serendipitous Discovery in the Quest for Antimalarials

The story of quinolone antibacterials, and by extension the N-methylated derivatives, is a classic example of serendipity in scientific discovery. The initial impetus for the exploration of quinoline-based compounds was not for their antibacterial properties, but rather for their potential as antimalarial agents. In the mid-20th century, Imperial Chemical Industries (ICI) was a hub of research in this area.[1]

A significant breakthrough in the history of the N-methylated quinolone core can be traced back to the work of Walter Hepworth, a chemist at ICI. In 1959, Hepworth was granted two British patents, GB820295 and GB822586, which detailed a chemical process for the synthesis of a closely related compound: 6-nitro-1-methyl-3-carboxyquinolone.[1][2] This marked a pivotal moment, as it established a clear and early method for the N-alkylation of the quinolone-3-carboxylic acid scaffold. While the primary focus of these patents was on a nitro-substituted derivative, the underlying chemistry laid the groundwork for the synthesis of the broader class of N-alkylated quinolones, including the non-nitrated parent compound, this compound.

The broader class of quinolone antibiotics emerged into the clinical landscape in the early 1960s with the discovery of nalidixic acid, which itself was an unexpected byproduct during the synthesis of the antimalarial drug chloroquine.[3] This discovery opened the floodgates for the systematic investigation of quinolone derivatives, leading to the development of successive generations of potent antibacterial agents.

Synthetic Evolution: From Classical Cyclizations to Modern Methodologies

The synthesis of this compound and its parent compound, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, has evolved significantly from the early days of quinoline chemistry. The foundational approaches have paved the way for more efficient and versatile modern techniques.

Foundational Synthesis: The Path to the Parent Scaffold

The most common and historically significant route to the core 2-oxo-1,2-dihydroquinoline-3-carboxylic acid structure involves a cyclization reaction. A widely employed method starts with the reaction of 2-aminobenzaldehyde with diethyl malonate.

Experimental Protocol: Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid [1]

Part A: Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

-

Reaction Setup: A mixture of 2-aminobenzaldehyde (0.01 mol) and diethyl malonate (0.01 mol) is prepared.

-

Catalysis: A catalytic amount of piperidine (2 mL) is added to the mixture.

-

Initial Reaction: The mixture is fused on a hot plate for 2-3 minutes.

-

Reflux: Ethanol (30 mL) is added, and the reaction mixture is heated under reflux for 2 hours.

-

Work-up: The reaction mixture is cooled, poured into water, and neutralized with a 2% solution of dilute hydrochloric acid.

-

Isolation: The resulting solid product is filtered, washed with water, and dried.

-

Purification: The crude product is crystallized from ethanol to yield ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate as colorless crystals.

Part B: Hydrolysis to 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid

-

Reaction Setup: Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (0.01 mol) is added to a solution of thiourea (0.02 mol) and anhydrous potassium carbonate (0.03 mol) in 50 mL of ethanol.

-

Reflux: The reaction mixture is heated under reflux for 4 hours.

-

Work-up: The mixture is cooled, poured into water, and neutralized with a few drops of acetic acid.

-

Isolation: The solid that forms is filtered, washed with water, and dried.

-

Purification: The crude product is crystallized from dimethylformamide to yield 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid as colorless crystals.

The Crucial N-Methylation Step

With the parent acid in hand, the introduction of the methyl group at the nitrogen atom is the final step to achieving this compound. This is typically accomplished through a standard N-alkylation reaction.

Experimental Protocol: N-Methylation of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid

-

Reaction Setup: 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid (1 equivalent) is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Base Addition: A slight excess of a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution to deprotonate the nitrogen atom.

-

Methylating Agent: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to ensure complete reaction.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into water and acidified to precipitate the product.

-

Isolation and Purification: The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Modern Applications and Future Directions

While the initial interest in the quinolone scaffold was driven by the need for antibacterial agents, the versatility of this compound and its derivatives has led to their exploration in a much broader therapeutic landscape. The core structure serves as a privileged scaffold in drug discovery, with modifications leading to compounds with diverse biological activities.

Recent research has demonstrated that derivatives of the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid core exhibit promising anticancer activity.[1] By attaching various pharmacophores to the nitrogen at position 1, researchers have been able to synthesize compounds with potent antiproliferative effects against various cancer cell lines.

Furthermore, the quinolone nucleus is a known inhibitor of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. This mechanism of action, which was central to the success of fluoroquinolone antibiotics, continues to be exploited in the design of new antibacterial agents. Derivatives of the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid scaffold are being investigated as potential DNA gyrase inhibitors to combat the growing threat of antibiotic resistance.

Conclusion

The journey of this compound, from its conceptual origins in the historical quest for antimalarials to its current status as a versatile scaffold in modern drug discovery, highlights the enduring importance of fundamental heterocyclic chemistry. The foundational synthetic work, pioneered by chemists like Walter Hepworth at ICI, provided the essential tools for the creation of this and related molecules. Today, armed with a deeper understanding of its synthetic pathways and a broader appreciation for its therapeutic potential, researchers continue to build upon this legacy, designing novel derivatives with the aim of addressing a wide range of diseases. The continued exploration of this seemingly simple yet powerful molecule promises to yield new and impactful therapeutic agents for years to come.

References

-

Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry. [Link]

-